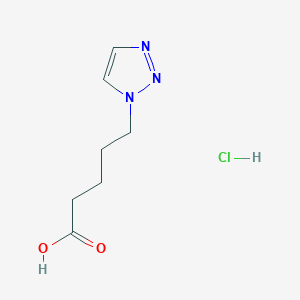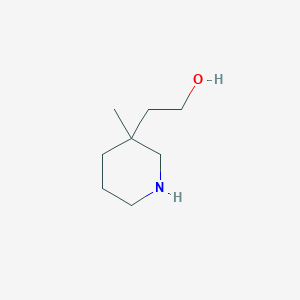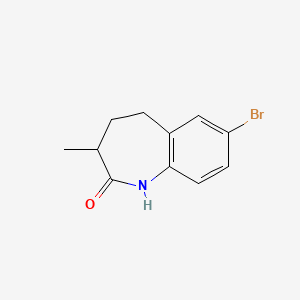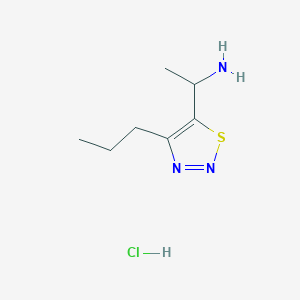
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride is a versatile compound used in various scientific research fields. It is known for its unique properties that make it valuable for applications in drug discovery, polymer synthesis, and bioconjugation chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride typically involves a click chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and selectivity. The reaction involves the use of an azide and an alkyne, which, in the presence of a copper catalyst, form the 1,2,3-triazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Copper Catalysts: Used in the initial synthesis via CuAAC.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Nucleophiles: For substitution reactions.
Major Products Formed
The major products formed from these reactions include various triazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride is used in a wide range of scientific research applications:
Drug Discovery: It serves as a building block for the synthesis of potential therapeutic agents.
Polymer Synthesis: Used in the creation of novel polymers with unique properties.
Bioconjugation Chemistry: Facilitates the attachment of biomolecules to various surfaces or other molecules.
Chemical Biology: Employed in the study of biological processes at the molecular level.
Mécanisme D'action
The mechanism of action of 5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride involves its ability to form stable triazole rings, which can interact with various molecular targets. These interactions can modulate biological pathways, making the compound useful in drug discovery and other biomedical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-1,2,3-Triazole-4-carboxylic acid
- 1H-1,2,3-Triazole-5-carboxylic acid
- 1H-1,2,3-Triazole-4-acetic acid
Uniqueness
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride is unique due to its specific structure, which provides distinct reactivity and stability compared to other triazole derivatives. Its longer carbon chain allows for more versatile applications in polymer synthesis and bioconjugation .
Propriétés
Formule moléculaire |
C7H12ClN3O2 |
|---|---|
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
5-(triazol-1-yl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c11-7(12)3-1-2-5-10-6-4-8-9-10;/h4,6H,1-3,5H2,(H,11,12);1H |
Clé InChI |
PWPMVSKMEYAVFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=N1)CCCCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)

![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)
![1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride](/img/structure/B13502023.png)


![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)
![2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13502036.png)
![Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13502041.png)

![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B13502052.png)


